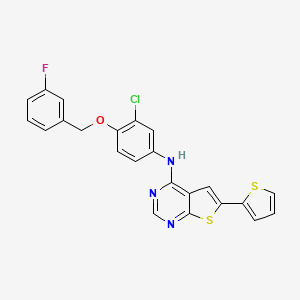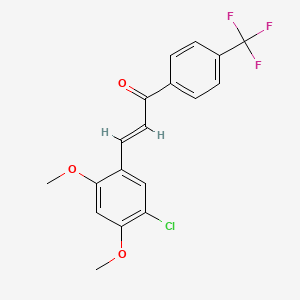
hCYP1B1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCYP1B1-IN-1, also known as compound B18, is a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1) with an IC50 value of 3.6 nM . It also acts as an antagonist of the aryl hydrocarbon receptor . This compound exhibits favorable metabolic stability and good cell permeability, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of hCYP1B1-IN-1 involves the design and synthesis of chalcone derivatives. Specifically, 4’-trifluoromethylchalcones have been identified as novel, potent, and selective hCYP1B1 inhibitors .
Chemical Reactions Analysis
hCYP1B1-IN-1 undergoes various chemical reactions, including competitive inhibition of hCYP1B1 . The compound binds tightly to the catalytic cavity of hCYP1B1 through hydrophobic and hydrogen-bonding interactions . Common reagents used in these reactions include trifluoromethylchalcones and other chalcone derivatives . The major products formed from these reactions are the inhibited forms of hCYP1B1, which exhibit reduced enzymatic activity .
Scientific Research Applications
hCYP1B1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in metabolizing various substrates . In biology and medicine, this compound is valuable for investigating the role of hCYP1B1 in cancer progression, particularly in breast and lung cancers . The compound has been shown to inhibit the migration of MCF-7 breast cancer cells, making it a potential therapeutic agent . Additionally, this compound is used in studies related to the aryl hydrocarbon receptor and its involvement in various biological processes .
Mechanism of Action
hCYP1B1-IN-1 exerts its effects by competitively inhibiting hCYP1B1 . The compound binds to the catalytic cavity of hCYP1B1, preventing the enzyme from metabolizing its substrates . This inhibition is achieved through hydrophobic and hydrogen-bonding interactions . The molecular targets of this compound include the hCYP1B1 enzyme and the aryl hydrocarbon receptor . The pathways involved in its mechanism of action include the inhibition of cytochrome P450-mediated oxidation reactions and the modulation of aryl hydrocarbon receptor signaling .
Comparison with Similar Compounds
hCYP1B1-IN-1 is unique in its high potency and selectivity for hCYP1B1 inhibition without concomitant activation of the aryl hydrocarbon receptor . Similar compounds include other chalcone derivatives such as 4’-trifluoromethylchalcone and its analogs . These compounds also exhibit inhibitory effects on hCYP1B1 but may differ in their selectivity and metabolic stability . Other cytochrome P450 inhibitors, such as α-naphthoflavone, also share similarities with this compound but may have different target specificities and mechanisms of action .
Properties
Molecular Formula |
C18H14ClF3O3 |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14ClF3O3/c1-24-16-10-17(25-2)14(19)9-12(16)5-8-15(23)11-3-6-13(7-4-11)18(20,21)22/h3-10H,1-2H3/b8-5+ |
InChI Key |
GZKKJKLQMUSIDJ-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


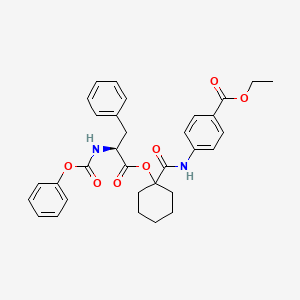
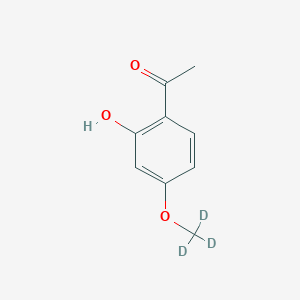
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
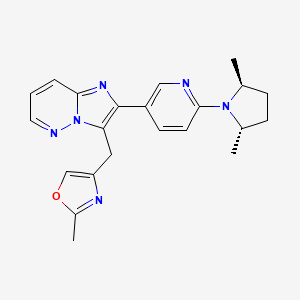


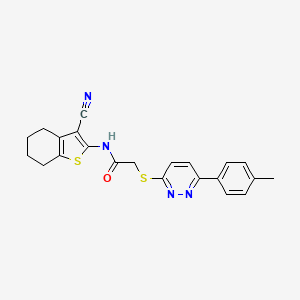
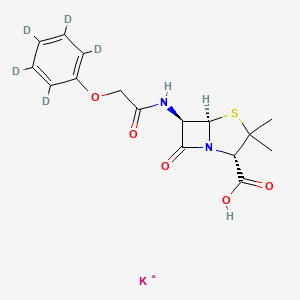
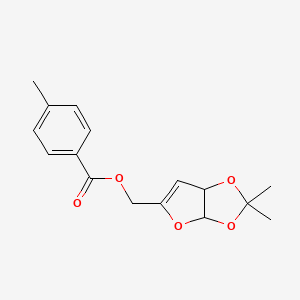
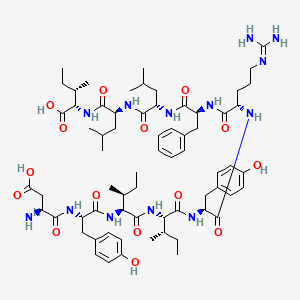

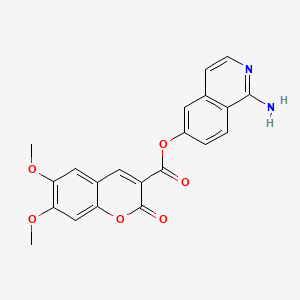
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
